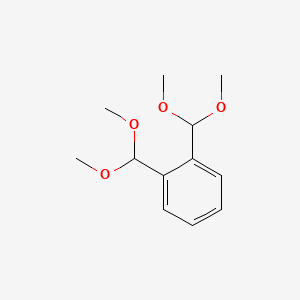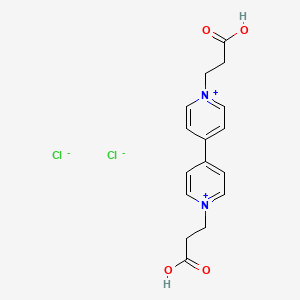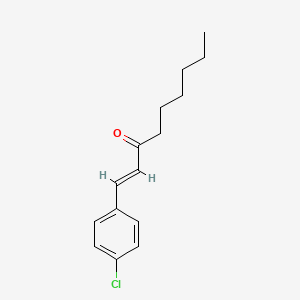
1-Nonen-3-one, 1-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonen-3-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H19ClO It is a derivative of nonenone, where a chlorine-substituted phenyl group is attached to the first carbon of the nonenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonen-3-one, 1-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 1-nonen-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Nonen-3-one, 1-(4-chlorophenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonen-3-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Nonen-3-one, 1-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nonen-3-one, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-Nonen-3-one: The parent compound without the chlorophenyl group.
1-Nonen-3-one, 1-(4-methylphenyl)-: A similar compound with a methyl group instead of chlorine on the phenyl ring.
1-Nonen-3-one, 1-(4-bromophenyl)-: A similar compound with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness: 1-Nonen-3-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
51469-50-2 |
|---|---|
Formule moléculaire |
C15H19ClO |
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)non-1-en-3-one |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12H,2-6H2,1H3/b12-9+ |
Clé InChI |
ORNMBQVPJJQBDC-FMIVXFBMSA-N |
SMILES isomérique |
CCCCCCC(=O)/C=C/C1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCCC(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
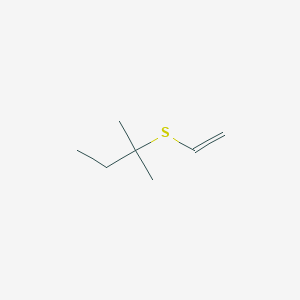

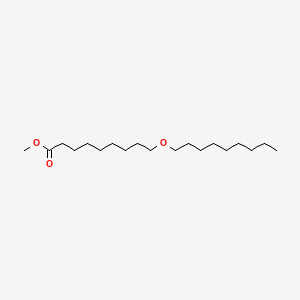
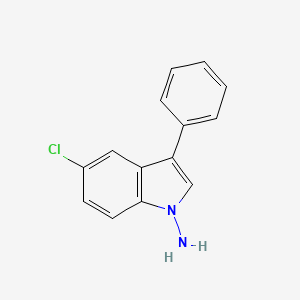
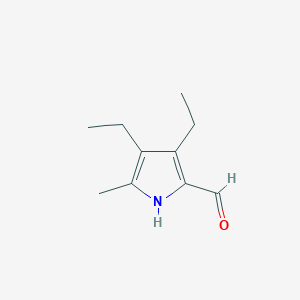
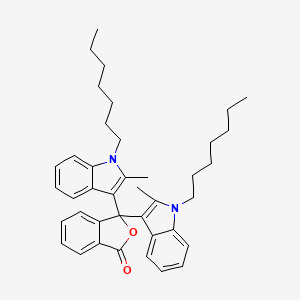
![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
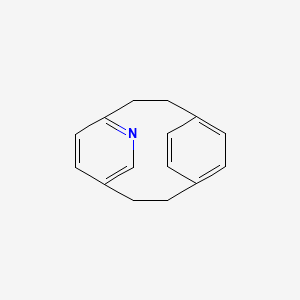
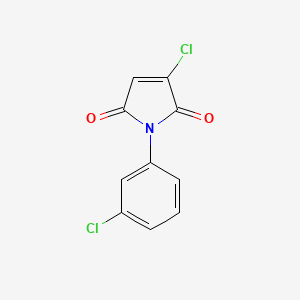
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)

